[2,2'-Bipyridin]-4-ol
Description
Properties
IUPAC Name |
2-pyridin-2-yl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHJUNSCZAHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314739 | |
| Record name | [2,2′-Bipyridin]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14712-32-4 | |
| Record name | [2,2′-Bipyridin]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14712-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,2′-Bipyridin]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2,2 Bipyridin 4 Ol
Retrosynthetic Analysis and Precursor Selection
A retrosynthetic analysis of [2,2'-Bipyridin]-4-ol reveals several potential synthetic disconnections. The most straightforward approach involves the disconnection of the C-O bond, suggesting a late-stage introduction of the hydroxyl group. However, direct and regioselective hydroxylation of the 2,2'-bipyridine (B1663995) ring at the 4-position is challenging.
A more viable retrosynthetic strategy involves disconnecting the C-C bond between the two pyridine (B92270) rings. This leads to two primary synthetic routes:
Cross-coupling of two different pyridine monomers: This is a powerful and versatile approach. One pyridine ring would be functionalized with a leaving group (e.g., a halogen) at the 2-position, while the other would bear a group suitable for cross-coupling (e.g., a boronic acid/ester, organozinc, or organotin moiety) at its 2-position. Crucially, one of these precursors must also contain a hydroxyl group, or a protected hydroxyl group (such as a methoxy or benzyloxy ether), at the 4-position.
Ring formation reaction: This involves the construction of one of the pyridine rings onto a pre-existing pyridine molecule. Methods like the Kröhnke pyridine synthesis can be envisioned, where a 2-substituted pyridine is used as a building block to form the second, 4-hydroxylated ring.
The selection of precursors is dictated by the chosen synthetic strategy. For cross-coupling reactions, key precursors would include compounds like 2-bromopyridine and a corresponding 2-substituted-4-hydroxypyridine derivative. For instance, 2-bromo-4-methoxypyridine or 2-bromo-4-benzyloxypyridine are attractive precursors, as the ether protecting groups can be cleaved in a final step to yield the desired product. The synthesis of such precursors, for example, 2-bromo-4-hydroxypyridine, is a critical step in these synthetic pathways.
Direct Functionalization Approaches to 4-Hydroxylation
Directly introducing a hydroxyl group onto a pre-existing 2,2'-bipyridine scaffold at the 4-position is a desirable but challenging synthetic transformation due to the electronic nature of the pyridine ring.
Regioselective Hydroxylation Reactions
Direct C-H hydroxylation of aromatic systems is an area of active research, often involving transition metal catalysis. However, achieving high regioselectivity on the 2,2'-bipyridine ring system is difficult. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack, and directing the hydroxylation specifically to the C4 position in the presence of other C-H bonds requires a sophisticated catalytic system, which is not yet well-established for this specific substrate.
A plausible, though less direct, route involves the synthesis of a 4-aminobipyridine derivative, which could then be converted to the hydroxyl compound via a diazotization reaction. For example, [2,2'-Bipyridine]-4,4'-diamine is a known compound that could potentially be selectively mono-diazotized and hydrolyzed to introduce a hydroxyl group, though controlling the selectivity would be a significant challenge.
Oxidation-Reduction Pathways
An alternative strategy involves the oxidation of a pyridine nitrogen to form a pyridine-N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to nucleophilic attack and enabling functionalization at the C2 and C4 positions. A potential pathway could involve:
Formation of 2,2'-bipyridine N-oxide.
Nitration at the 4-position to yield 4-nitro-2,2'-bipyridine N-oxide.
Reduction of the nitro group to an amino group.
Conversion of the amino group to a hydroxyl group via diazotization.
Deoxygenation of the N-oxide to afford this compound.
Another approach is the synthesis of [2,2'-Bipyridin]-4(1H)-one, the keto tautomer of the target molecule. A specific method for the synthesis of this compound has been reported, involving the use of 4-amino-4-(2-pyridyl)-but-3-en-2-one and its diphenylboron chelates. lookchem.com This method constructs the 4-pyridone ring, which is tautomeric with the desired 4-hydroxypyridine (B47283).
Cross-Coupling Strategies for Bipyridine Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the construction of biaryl compounds, including substituted 2,2'-bipyridines. These methods offer a modular approach, allowing for the synthesis of a wide range of derivatives by varying the coupling partners.
Suzuki-Miyaura Coupling Protocols for this compound Synthesis
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible route would involve the coupling of a 2-halopyridine with a 4-alkoxy-2-pyridylboronic acid or ester, followed by dealkylation.
A general representation of this approach is:
Scheme 1: Proposed Suzuki-Miyaura coupling route to a protected this compound.
PyA-X + (HO)2B-PyB-OR → PyA-PyB-OR
Where PyA is a 2-pyridyl group, X is a halide (Br, I), PyB is a 2-pyridyl group, and R is a protecting group (e.g., methyl, benzyl).
The success of this reaction depends on the stability of the 2-pyridylboron compounds and the choice of catalyst and reaction conditions.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 80-100 | 60-95 |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 70-98 |
| PdCl2(dppf) | Cs2CO3 | DME | 80 | 65-90 |
This table represents typical conditions for Suzuki-Miyaura couplings of pyridyl halides and may require optimization for the specific synthesis of a 4-alkoxy-[2,2'-bipyridine].
Following the successful coupling, the ether protecting group would be removed. For a methoxy group, this can be achieved using reagents like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI). researchgate.net For a benzyloxy group, catalytic hydrogenation is a common deprotection method. researchgate.net
Negishi Coupling and Stille Coupling Variants
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. This method is known for its high functional group tolerance and mild reaction conditions. nih.gov A potential route to this compound would involve the coupling of a 2-pyridylzinc halide with a 2-halo-4-alkoxypyridine.
| Catalyst | Solvent | Temperature | Typical Yield (%) |
| Pd(PPh3)4 | THF | Room Temp to Reflux | 50-98 |
| Ni(acac)2 / PPh3 | THF | Reflux | 40-85 |
| Pd(dba)2 / XPhos | THF | Room Temp | 70-95 |
This table represents general conditions for Negishi couplings for bipyridine synthesis and would need to be adapted for the specific target.
The organozinc precursor can be prepared from the corresponding 2-halopyridine. The functional group tolerance of the Negishi coupling is a significant advantage, potentially allowing for the direct use of a precursor with a free hydroxyl group if it is converted to a zinc alkoxide.
Stille Coupling
The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by palladium. orgsyn.org While effective, a major drawback of this method is the toxicity of the organotin compounds. The synthesis of this compound via Stille coupling would likely proceed through the coupling of a 2-(trialkylstannyl)pyridine with a 2-halo-4-alkoxypyridine, followed by deprotection.
| Catalyst | Additive | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh3)4 | LiCl | Toluene | 110 | 60-90 |
| PdCl2(PPh3)2 | CuI | Dioxane | 100 | 65-95 |
| AsPh3/Pd2(dba)3 | - | THF | 65 | 70-92 |
This table outlines common conditions for Stille couplings used in biaryl synthesis, which could be applied to the synthesis of a protected this compound.
The choice among these cross-coupling methods often depends on the availability of starting materials, functional group compatibility, and tolerance for the specific reagents involved, particularly the toxicity of tin compounds in the Stille reaction.
Ullmann Coupling and Related Methods
The Ullmann coupling reaction, traditionally a copper-catalyzed homocoupling of aryl halides, represents a classical approach for the formation of biaryl compounds, including symmetrical bipyridines. preprints.orgorganic-chemistry.orgwikipedia.org The conventional Ullmann reaction often requires harsh conditions, such as high temperatures (typically over 200°C) and stoichiometric amounts of copper, which can limit its applicability to sensitive substrates. organic-chemistry.org The reaction mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org
Modern variations of the Ullmann reaction have been developed to overcome the limitations of the classical method. These improved methods often employ palladium or nickel catalysts and offer milder reaction conditions and a broader substrate scope. wikipedia.org For instance, the combination of Pd(OAc)₂ and piperazine in DMF at 140°C has been shown to facilitate the homocoupling of bromopyridines. preprints.org Bimetallic systems, such as a combination of stoichiometric copper powder and a catalytic amount of Pd(OAc)₂, have also been reported to promote the coupling of bromopyridines under relatively mild conditions. preprints.org
While the Ullmann coupling is particularly well-suited for the synthesis of symmetrical bipyridines, its application to the direct synthesis of unsymmetrical derivatives can be challenging. However, it has been successfully employed in the synthesis of 4,4'-dihydroxy-2,2'-bipyridine (B1588920).
A notable example of a related method is the synthesis of highly substituted pyridine derivatives bearing perfluorinated alkyl or aryl groups. A three-component reaction involving lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids yields 4-hydroxypyridine derivatives. These can then be converted to 4-pyridyl nonaflates, which are versatile building blocks for palladium-catalyzed coupling reactions to form more complex structures. rsc.org
| Catalyst System | Substrate | Conditions | Product | Key Features |
| Copper | Aryl Halides | High Temperature (>200°C) | Symmetrical Biaryls | Classic method, harsh conditions |
| Pd(OAc)₂ / Piperazine | Bromopyridines | DMF, 140°C | Symmetrical Bipyridines | Milder than classic Ullmann |
| Cu / Pd(OAc)₂ | Bromopyridines | - | Symmetrical Bipyridines | Bimetallic system, mild conditions |
Heterocyclic Ring Formation and Annulation Approaches
A highly effective and flexible route for the synthesis of unsymmetrically functionalized 2,2'-bipyridines, including those with a 4-hydroxy substituent, involves the cyclocondensation of β-ketoenamides. nih.govbeilstein-journals.orgdoaj.org This strategy allows for the construction of the pyridine ring with a hydroxyl group at the 4-position, which can then be further functionalized.
The synthesis begins with 1,3-diketones, which are converted to the corresponding β-ketoenamines. N-acylation of these enamines with 2-pyridinecarboxylic acid derivatives yields β-ketoenamides. These precursors then undergo cyclocondensation, typically promoted by a mixture of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a hindered base such as N,N-diisopropylethylamine (DIPEA), to form the 4-hydroxypyridine ring, resulting in a 4-hydroxy-2,2'-bipyridine derivative. nih.govbeilstein-journals.orgdoaj.org
The primary condensation product, the 4-hydroxy-2,2'-bipyridine, exists in equilibrium with its 4-pyridone tautomer, which can complicate purification. A common strategy to circumvent this is to directly convert the hydroxyl group into a more stable and synthetically useful functional group in a subsequent step without isolating the intermediate. nih.govbeilstein-journals.orgdoaj.org
Diels-Alder reactions are another powerful tool for the formation of six-membered rings and have been applied to the synthesis of pyridines. acsgcipr.orgwikipedia.org This [4+2] cycloaddition reaction typically involves a diene and a dienophile. wikipedia.org For pyridine synthesis, inverse-electron-demand Diels-Alder reactions are often successful, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small molecule like dinitrogen to form the aromatic pyridine ring. acsgcipr.org While a general strategy, its direct application to the synthesis of this compound would depend on the appropriate choice of substituted diene and dienophile. A double intramolecular Diels-Alder reaction of α,β-unsaturated hydrazones has also been reported as a route to 2,2'-bipyridines. rsc.org
| Method | Precursors | Reagents/Conditions | Intermediate/Product | Key Features |
| Cyclocondensation | β-ketoenamides | TMSOTf, DIPEA | 4-Hydroxy-2,2'-bipyridines | Flexible, good for unsymmetrical products |
| Diels-Alder | 1,2,4-Triazines, Enamines | Heat | Annulated 2,2'-Bipyridines | Forms fused ring systems |
Post-Synthetic Modifications of the 4-Hydroxyl Group
The 4-hydroxyl group of this compound is a key functional group that allows for a wide range of post-synthetic modifications, enabling the synthesis of a diverse library of derivatives with tailored properties.
The conversion of the 4-hydroxyl group to an ether or an ester is a common derivatization strategy. Etherification can be achieved through various methods, including the Williamson ether synthesis. While specific examples for the etherification of this compound are not extensively detailed in the provided search results, general principles of alcohol etherification would apply. acs.org
Esterification of the 4-hydroxyl group can be accomplished through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com A study on the synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine mentions its preparation via the oxidation of the corresponding dimethyl derivative, followed by esterification and reduction, highlighting esterification as a key step in the derivatization of bipyridine scaffolds. researchgate.net The use of dried Dowex H+/NaI has been reported as a green and efficient method for the esterification of various carboxylic acids, including 4-hydroxybenzoic acid, which serves as a structural analogue. nih.gov
The 4-hydroxyl group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the this compound core. A particularly useful transformation is the conversion of the hydroxyl group into a sulfonate ester, such as a nonaflate. This is achieved by reacting the 4-hydroxy-2,2'-bipyridine with nonafluorobutanesulfonyl fluoride (B91410) (NfF) in the presence of a base like sodium hydride. nih.govbeilstein-journals.orgdoaj.org The resulting 4-nonafloxy-2,2'-bipyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of aryl and alkynyl substituents at the 4-position. nih.govbeilstein-journals.org
The hydroxyl group can also be converted into a halogen, which can then serve as a handle for further nucleophilic substitution or cross-coupling reactions. Additionally, the hydroxyl group can potentially be converted to an amino group. For instance, the reaction of 4-hydroxycoumarin with primary amines under microwave irradiation leads to N-substituted 4-aminocoumarins, suggesting that similar transformations might be feasible for 4-hydroxy-2,2'-bipyridines. mdpi.com Another approach involves the displacement of a trimethylaminium group at the 4-position with various nucleophiles to introduce new functionalities. chemrxiv.org
| Starting Material | Reagent(s) | Product | Significance |
| 4-Hydroxy-2,2'-bipyridine | Nonafluorobutanesulfonyl fluoride (NfF), NaH | 4-Nonafloxy-2,2'-bipyridine | Precursor for Pd-catalyzed cross-coupling |
| 4-Hydroxy-2,2'-bipyridine | PPh₃, DDQ, n-Bu₄NN₃ | 4-Azido-2,2'-bipyridine (potential) | Introduction of a bioorthogonal handle |
| 4-Hydroxy-2,2'-bipyridine | Primary amines (potential) | 4-Amino-2,2'-bipyridine | Alteration of electronic properties |
Stereoselective Synthesis and Chiral Induction (If applicable)
The synthesis of chiral, non-racemic bipyridine derivatives is of great interest for their application as ligands in asymmetric catalysis. Chirality in bipyridine scaffolds can be introduced in several ways, including the presence of chiral centers on substituents, or through atropisomerism, where restricted rotation around the C2-C2' bond leads to stable, separable enantiomers.
While the direct stereoselective synthesis of this compound is not explicitly detailed in the provided search results, the principles of chiral induction in bipyridine synthesis are well-established. For instance, a seven-step synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents has been reported. A key step in this synthesis is the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide, which proceeds with excellent stereoselectivity. rsc.org This demonstrates that chirality can be effectively transferred from a chiral precursor during the construction of the bipyridine framework.
The de novo synthesis of chiral bipyridine ligands starting from chiral precursors from the monoterpene realm has also been described. acs.orgclentchem.com This approach allows for the construction of the pyridine nucleus with inherent chirality.
| Chirality Type | Synthetic Approach | Key Feature |
| Chiral Centers | Synthesis from chiral precursors (e.g., from monoterpenes) | Chirality is incorporated from the starting material |
| Axial Chirality | Oxidative homocoupling of chiral pyridine N-oxides | Stereoselective formation of the biaryl bond |
| Axial Chirality | Modification of substituted bipyridines | Restricted rotation around the C2-C2' bond |
Coordination Chemistry and Ligand Properties of 2,2 Bipyridin 4 Ol
Tautomerism and Protolytic Equilibria of [2,2'-Bipyridin]-4-ol
The presence of a hydroxyl group on the pyridine (B92270) ring introduces the possibility of tautomeric and protolytic equilibria, which are crucial for understanding the ligand's behavior in solution and its subsequent coordination to metal ions.
This compound can theoretically exist in two tautomeric forms: the enol form (this compound) and the keto form (1H-[2,2'-Bipyridin]-4-one). This phenomenon, known as keto-enol tautomerism, is common in hydroxypyridines. The equilibrium between these two forms is influenced by factors such as solvent polarity and the presence of other interacting species. In polar solvents, the pyridone (keto) form is often favored due to its greater polarity and ability to form hydrogen bonds. Conversely, in nonpolar solvents, the hydroxypyridine (enol) form can be more stable. For the related 4-hydroxypyridine (B47283), the equilibrium shifts towards the oxo-form (4-pyridone) in polar solvents and in the crystalline state, while the hydroxy form is preferred in the gas phase. A similar trend is anticipated for this compound.
The tautomeric equilibrium is a critical consideration in its coordination chemistry, as the keto and enol forms present different donor atoms and electronic properties to a metal center. The enol form coordinates as a neutral ligand through the two pyridine nitrogen atoms, while the keto form could potentially offer a different binding mode involving the carbonyl oxygen and the non-protonated pyridine nitrogen.
The protonation state of this compound is highly dependent on the pH of the solution. The ligand possesses two pyridine nitrogen atoms that can be protonated in acidic media, and a hydroxyl group that can be deprotonated in basic media. This leads to a variety of possible species in solution, each with a different charge and coordination capability.
The pKa values associated with the protonation of the pyridine nitrogens and the deprotonation of the hydroxyl group dictate the predominant species at a given pH. For the related 4,4'-dihydroxy-2,2'-bipyridine (B1588920), deprotonation of the hydroxyl groups leads to significant electronic donation to a coordinated metal center. A similar effect is expected for this compound, where deprotonation of the 4-hydroxyl group would enhance the electron-donating ability of the ligand.
The pH-dependent speciation is summarized in the table below, illustrating the different protonation states of the ligand.
| pH Range | Predominant Species | Charge |
| Strongly Acidic | Diprotonated (both pyridine N's protonated) | +2 |
| Acidic | Monoprotonated (one pyridine N protonated) | +1 |
| Near-Neutral | Neutral this compound | 0 |
| Basic | Deprotonated (phenolate form) | -1 |
Interactive Data Table: pH-Dependent Speciation of this compound (Simulated data based on general pyridine chemistry)
Chelation Modes and Ligand Denticity
Like its parent compound, 2,2'-bipyridine (B1663995), this compound is expected to primarily function as a bidentate chelating ligand. It coordinates to a metal center through the lone pairs of electrons on the two nitrogen atoms of the pyridine rings, forming a stable five-membered chelate ring. This bidentate N,N'-coordination is the most common binding mode for bipyridine-type ligands.
The hydroxyl group at the 4-position is not sterically positioned to directly participate in chelation with the two pyridine nitrogens. However, in its deprotonated (phenolate) form, the oxygen atom could potentially act as a bridging ligand between two metal centers or, in rare cases, participate in a different coordination mode if the typical bipyridine chelation is sterically hindered. The denticity of this compound is therefore typically considered to be two.
Formation of Metal Complexes with this compound
This compound, as a derivative of 2,2'-bipyridine, is anticipated to form a wide variety of complexes with both transition and main group metals. The electronic properties of these complexes will be modulated by the 4-hydroxyl substituent.
Bipyridine ligands are well-known for forming stable octahedral complexes with many transition metals, often with a stoichiometry of [M(bpy)3]^n+. It is expected that this compound would form analogous complexes.
Iron (Fe): Iron(II) complexes with bipyridine ligands, such as [Fe(bpy)3]^2+, are known for their intense red color and are used in colorimetric analysis. An analogous [Fe(this compound)3]^2+ complex would be expected to exhibit similar properties, with potential shifts in its absorption spectrum due to the hydroxyl group.
Ruthenium (Ru) and Osmium (Os): Ruthenium and osmium form a vast array of bipyridine complexes with interesting photophysical and electrochemical properties. For instance, [Ru(bpy)3]^2+ is a well-studied luminophore. The introduction of a hydroxyl group, as in this compound, can tune these properties. For example, ruthenium(II)-arene complexes with 4,4'-diamino-2,2'-bipyridine have been investigated, where the amino groups significantly impact the complex's activity. A similar influence of the hydroxyl group on the electronic structure of Ru and Os complexes with this compound is predicted.
Cobalt (Co): Cobalt(II) readily forms complexes with 2,2'-bipyridine. The synthesis of mono- and binuclear cobalt(II) mixed-ligand complexes containing 2,2'-bipyridine has been reported. It is plausible that this compound would form similar stable complexes with cobalt.
Nickel (Ni): Nickel(II) forms various complexes with bipyridine ligands, such as [Ni(bpy)3]^2+. The electronic structure and reactivity of nickel-bipyridine complexes are of significant interest in catalysis. The 4-hydroxyl group on the bipyridine ring would likely influence the catalytic activity of any corresponding nickel complexes.
Copper (Cu): Copper(II) complexes with 2,2'-bipyridine are well-documented, often exhibiting distorted geometries due to the Jahn-Teller effect. The synthesis and crystal structure of copper complexes with various substituted bipyridines have been reported, indicating that this compound would also readily form complexes with copper.
Zinc (Zn): Zinc(II), having a d^10 electronic configuration, forms stable, often colorless, complexes with bipyridine ligands. The coordination chemistry of zinc with substituted bipyridines has been explored, and the formation of tris-chelated zinc(II) complexes is common. The hydroxyl group in this compound could participate in hydrogen bonding within the crystal lattice of its zinc complexes.
Platinum (Pt) and Palladium (Pd): Platinum(II) and palladium(II) typically form square planar complexes with bipyridine ligands. The synthesis and characterization of platinum(II) complexes with various 2,2'-bipyridine derivatives have been reported, often exhibiting interesting photoluminescent properties.
The following table provides a summary of expected transition metal complexes with this compound, based on the known chemistry of 2,2'-bipyridine.
| Metal Ion | Expected Complex Stoichiometry | Expected Geometry |
| Fe(II) | [Fe(L)3]^2+ | Octahedral |
| Ru(II) | [Ru(L)3]^2+ | Octahedral |
| Os(II) | [Os(L)3]^2+ | Octahedral |
| Co(II) | [Co(L)3]^2+ | Octahedral |
| Ni(II) | [Ni(L)3]^2+ | Octahedral |
| Cu(II) | [Cu(L)2X2] or [Cu(L)3]^2+ | Distorted Octahedral |
| Zn(II) | [Zn(L)3]^2+ | Octahedral |
| Pt(II) | [Pt(L)X2] | Square Planar |
| Pd(II) | [Pd(L)X2] | Square Planar |
| (L = this compound; X = monodentate ligand) |
Interactive Data Table: Expected Transition Metal Complexes of this compound
While less extensive than with transition metals, bipyridine ligands also form complexes with main group metals. The coordination is again primarily through the two nitrogen atoms. It is expected that this compound would form complexes with various main group elements, with the stability and structure of these complexes being influenced by the size and Lewis acidity of the metal ion. For instance, alkali metals and alkaline earth metals may form complexes, although these are generally less stable than their transition metal counterparts. The hydroxyl group could play a role in stabilizing these complexes through intermolecular interactions.
Structural Elucidation of this compound Metal Complexes
Detailed structural information for metal complexes of this compound, particularly with lanthanides and actinides, is not available in the current body of scientific literature. The following sections outline the standard techniques used for such structural elucidation, which would be applicable to these complexes should they be synthesized and characterized in the future.
Single-Crystal X-ray Diffraction Studies
No single-crystal X-ray diffraction data for lanthanide or actinide complexes of this compound have been reported. This technique is the definitive method for determining the solid-state structure of coordination compounds, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For analogous systems, such as actinyl complexes with 2,2'-bipyridine, single-crystal X-ray diffraction has been crucial in identifying the conformation of the bipyridine ligand and its protonation state within the crystal lattice. osti.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure
Specific advanced NMR spectroscopic studies for the structural elucidation of this compound metal complexes are not documented. NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. For paramagnetic complexes, such as those often formed by lanthanides and actinides, NMR can still provide valuable structural insights, although the spectra are often more complex due to large paramagnetic shifts and line broadening. Techniques like COSY, HSQC, and HMBC, applied to analogous functionalized bipyridine complexes, can help in assigning proton and carbon signals and deducing the solution-state structure. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
There are no published EPR spectroscopic studies specifically on paramagnetic complexes of this compound. EPR spectroscopy is an essential technique for studying complexes with unpaired electrons, a common feature of many lanthanide and actinide ions. It provides information about the electronic environment of the paramagnetic center, including its oxidation state and coordination geometry. For instance, EPR has been used to study uranium bipyridine complexes to understand their electronic structures. researchgate.net
Electronic Structure and Bonding in Metal-(this compound) Complexes
A detailed understanding of the electronic structure and bonding in metal complexes of this compound is currently absent from the scientific literature. The electronic properties of bipyridine complexes are known to be influenced by the nature of the substituents on the bipyridine rings. The electron-donating or withdrawing character of these substituents can modulate the energy levels of the ligand's molecular orbitals, which in turn affects the metal-ligand bonding and the electronic absorption spectra of the complexes. The hydroxyl group at the 4-position of this compound is expected to influence its electronic properties, but specific experimental or computational studies on its metal complexes are not available.
Redox Properties and Electrochemistry of Metal Complexes
The principles of supramolecular chemistry in coordination compounds are well-established. Non-covalent interactions such as hydrogen bonding and π-π stacking are the primary driving forces for the self-assembly of molecular units into larger, ordered structures. In the context of substituted bipyridine ligands, the nature and position of functional groups play a crucial role in directing these interactions and influencing the final supramolecular architecture.
For instance, research on hydroxyl- and amino-substituted bipyridines, such as 4,4'-dihydroxy-2,2'-bipyridine and 2,2'-bipyridine-4,4'-diamine, demonstrates the significant role of hydrogen bonding in the formation of one-, two-, and three-dimensional networks. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to robust and predictable self-assembly motifs. Similarly, the aromatic nature of the bipyridine core facilitates π-π stacking interactions, which contribute to the stability and packing of the crystal structures.
However, without experimental data from crystallographic studies of "this compound" coordination compounds, any detailed discussion on their supramolecular assembly and self-organization would be purely speculative. The precise nature of the hydrogen bonding (e.g., O-H···N, O-H···O), the distances and angles of these interactions, and the specific π-π stacking arrangements remain undetermined. Consequently, the creation of data tables and a thorough analysis of research findings, as requested, is not possible at this time. Further experimental research is needed to elucidate the structural landscape of coordination compounds derived from this specific ligand.
Catalytic Applications of 2,2 Bipyridin 4 Ol Based Metal Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a field where 2,2'-bipyridine (B1663995) and its derivatives are prominent ligands. They are valued for their ability to form stable complexes with a wide range of transition metals, influencing the metal center's electronic properties and steric environment.
Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. Bipyridine ligands are frequently used to stabilize and activate the palladium catalyst.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex, often with a copper co-catalyst mdpi.com. Bipyridine ligands can be employed in these systems. For instance, a mixed catalyst system including a Ru/bipyridine complex has been used to promote the copper-free Sonogashira coupling of aryl bromides at room temperature under visible light irradiation nih.gov. However, there is no specific data available on the use of [2,2'-Bipyridin]-4-ol as a ligand in this reaction.
The Buchwald-Hartwig amination , a method for forming carbon-nitrogen bonds, is also palladium-catalyzed. The choice of ligand is crucial for the reaction's success. While a wide variety of phosphine and N-heterocyclic carbene ligands are common, bipyridine ligands are less frequently the primary choice for this transformation. There is no specific information on the application of this compound-based metal complexes in Buchwald-Hartwig amination.
A theoretical study has assessed the effects of -OH substitution on the electronic and structural properties of 2,2'-bipyridine, which could influence its catalytic activity, but experimental data is lacking researchgate.net.
Beyond the Buchwald-Hartwig amination, other C-N and C-O coupling reactions also rely on transition metal catalysis. Nickel-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for these transformations. Bipyridine ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine, are known to be effective in various nickel-catalyzed cross-electrophile coupling reactions nih.govnih.gov. While these findings suggest that substituted bipyridines are promising ligands, there are no specific reports on the use of this compound in this context.
Metal complexes are widely used as catalysts for hydrogenation and dehydrogenation reactions. Rhodium complexes containing functionalized cyclopentadienyl and bipyridine ligands have been synthesized and used in the hydrogenation of ketones rsc.org. Additionally, the catalytic hydrogenation of substituted pyridines to piperidines can be achieved using catalysts like platinum oxide or rhodium on carbon researchgate.netacs.org. However, the literature does not provide specific examples or data for these reactions being catalyzed by complexes of this compound.
Bipyridine-metal complexes are well-known to participate in oxidation and reduction catalysis. For instance, ruthenium-bipyridine complexes are recognized for their role in catalyzing water oxidation acs.orgwikipedia.org. A study on 4,4′-dihydroxy-2,2′-bipyridine complexes with Co(III), Cu(II), and Zn(II) mentions "CATALYSTS" and "WATER OXIDATION" as keywords, suggesting potential applications in this area, though detailed catalytic data is not provided in the abstract fiu.edu. Iron and manganese complexes with bipyridine-containing ligands have also been explored for oxidative catalysis to mimic biological processes digitellinc.com. Vanadium complexes with 2,2'-bipyridine have shown high catalytic activity in the oxidation of alkanes and alcohols mdpi.com. Despite these general applications for bipyridine ligands, specific studies on the catalytic performance of this compound complexes in oxidation or reduction reactions are not detailed in the available literature.
Transition metal complexes are crucial in catalyzing various polymerization reactions. Bipyridine and terpyridine-containing complexes have been used as initiators for the living cationic polymerization of 2-oxazolines researchgate.net. Additionally, supramolecular cross-linked polysulfide polymers have been synthesized using bipyridine-containing polymers and metal-ligand interactions rsc.org. While substituted bipyridines are used in this field, there is no specific information available regarding the application of this compound-based metal complexes in polymerization catalysis.
Chiral bipyridine ligands are highly valuable in asymmetric catalysis, where they can induce enantioselectivity in a variety of reactions. The development of chiral bipyridine ligands has led to successful applications in copper-catalyzed cyclopropanation and allylic oxidation, as well as palladium-catalyzed allylic substitution benthamdirect.comdurham.ac.uk. Newly designed chiral 2,2'-bipyridine ligands have been successfully used in nickel-catalyzed reactions acs.org. While the synthesis and application of various chiral hydroxylated 2,2'-bipyridines have been reported, for example in the asymmetric aminolysis of meso-epoxides, specific data and applications for chiral derivatives of this compound are not explicitly detailed in the surveyed literature rsc.org. The design of new chiral bipyridine ligands remains an active area of research, suggesting that derivatives of this compound could be explored in the future chemrxiv.orgrsc.org.
Heterogeneous Catalysis and Supported Systems
The transition from homogeneous to heterogeneous catalysis is critical for industrial applications, offering simplified catalyst recovery, potential for reuse, and suitability for continuous flow processes. The immobilization of well-defined molecular catalysts, such as those based on this compound, onto solid supports is a key strategy to bridge this gap.
The immobilization of homogeneous metal complexes onto solid supports is a crucial step for enhancing catalyst stability and enabling their recovery and reuse rsc.org. The 4-hydroxyl group on the this compound ligand is an ideal anchor for covalent attachment to a variety of solid supports. This functional handle allows for robust grafting, minimizing leaching of the active species from the support material.
Common strategies for immobilizing bipyridine-based complexes that can be adapted for this compound include:
Covalent Bonding to Oxides: The hydroxyl group can react with surface functional groups on inorganic oxides like silica (SiO₂) or titania (TiO₂). For instance, it can be tethered to a silica surface previously modified with isocyanate or chlorosilane linkers, forming stable urethane or ether linkages.
Incorporation into Polymers and MOFs: The ligand can be incorporated as a monomer during polymerization or as a building block in the synthesis of Metal-Organic Frameworks (MOFs) nih.gov. This method ensures a uniform distribution of catalytic sites throughout the material. For example, bipyridine units have been successfully integrated into the framework of organosilica nanotubes nih.govrsc.org.
Post-Synthetic Modification: A pre-formed support material can be functionalized, followed by the attachment of the this compound metal complex. Atomic Layer Deposition (ALD) has been used to encapsulate and stabilize molecular catalysts on oxide surfaces, preventing desorption and bimolecular degradation pathways rsc.org.
The choice of support material is critical and can influence the catalyst's performance. Porous materials with high surface areas, such as mesoporous silica or organosilica nanotubes, are particularly advantageous as they allow for high catalyst loading and efficient mass transport of substrates and products nih.govrsc.org.
| Catalyst System | Support Material | Immobilization Strategy | Application | Reference |
|---|---|---|---|---|
| Iridium-Bipyridine Complex | Organosilica Nanotubes (BPy-NT) | Post-synthetic metalation of bipyridine-containing framework | C-H Oxidation and Borylation | nih.govrsc.org |
| Rhenium-Bipyridine Complex | TiO₂ Gel | In-situ sol-gel method | CO₂ Photoreduction | nih.gov |
| Vanadium-Schiff Base Complex | Chloromethylated Polystyrene | Covalent attachment of ligand | Biginelli Reaction | mdpi.com |
| Ruthenium, Rhodium, Iridium Complexes | Silicon(111) Surface | Attachment of vinyl-functionalized bipyridine | Redox Activity | nih.gov |
Immobilized catalysts are particularly well-suited for use in continuous flow reactors, which offer superior control over reaction parameters, enhanced safety, and potential for automation compared to batch processes. The heterogenization of this compound complexes allows for their integration into packed-bed or monolithic flow reactors.
Studies on related supported bipyridine catalysts have demonstrated their robustness and recyclability. For instance, iridium complexes immobilized within organosilica nanotubes showed high activity and durability in C-H activation reactions, which was attributed to the isolation of active sites preventing aggregation nih.govrsc.org. Similarly, a polymer-supported dioxidovanadium(V) complex was reused multiple times in the Biginelli reaction without a significant loss of activity mdpi.com.
The recyclability of a this compound-based heterogeneous catalyst would be assessed by recovering the catalyst after a reaction (e.g., by filtration), washing it, and reusing it in subsequent reaction cycles. The consistent product yield and selectivity over several cycles would confirm the stability of the immobilization and the integrity of the catalytic species.
| Catalyst System | Reaction | Performance Metric | Recyclability | Reference |
|---|---|---|---|---|
| IrCp*-BPy-NT | C-H borylation of benzene | 96% yield in 12h | Maintained high yield for 3 cycles | nih.gov |
| [VVO₂(sal-aebmz)]@PS | Biginelli Reaction | ~95% yield | Recycled up to 5 times with >90% yield | mdpi.com |
| ReCC-TiO₂-5 wt% | CO₂ Photoreduction | High activity and long durability | Stable performance in long-term tests | nih.gov |
Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands
Understanding the reaction mechanism at a molecular level is paramount for optimizing catalyst performance and designing new, more efficient catalysts. The this compound ligand can actively participate in the catalytic cycle, influencing reaction intermediates and transition states.
Catalytic cycles involving metal-bipyridine complexes often proceed through a series of well-defined intermediates, including substrate-catalyst adducts, oxidized or reduced metal centers, and metal-oxo or metal-peroxo species in oxidation catalysis. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these complex pathways.
For example, in a study of a peroxidovanadium(V) complex with a 2,2'-bipyridine ligand acting as a model for haloperoxidases, two potential reaction pathways for halide oxidation were explored computationally nih.govresearchgate.net. The calculations identified key intermediates and determined the activation free energies (ΔG‡) for different steps, such as the nucleophilic attack of the halide on a coordinated peroxide ligand. This analysis revealed that the formation of a V-OX intermediate was energetically more favorable than the direct formation of HOX nih.govresearchgate.net. Such studies provide a blueprint for investigating the catalytic cycles of this compound complexes.
The 4-hydroxyl group is not merely a passive anchor for immobilization; it can play a direct and active role in the catalytic cycle. While specific studies on this compound are limited, the roles of hydroxyl groups in other catalytic systems provide valuable insights rsc.orgacs.org.
Potential roles of the 4-hydroxyl group include:
Proton Shuttle: The hydroxyl group can act as a proton relay, facilitating proton-coupled electron transfer (PCET) steps, which are common in oxidation and reduction catalysis. By accepting or donating a proton, it can stabilize charged intermediates or lower the energy barrier of transition states.
Hydrogen Bonding: It can form hydrogen bonds with substrates or with reactive intermediates (e.g., metal-bound hydroperoxides), orienting them for a reaction or stabilizing a key transition state.
Modulation of Electronic Properties: Through its electron-donating character, the hydroxyl group can increase the electron density at the metal center. This electronic modification can influence the metal's redox potential, making it a better oxidant or reductant, and thereby tuning its catalytic activity.
Secondary Coordination: In some geometric arrangements, the hydroxyl group could potentially coordinate directly to the metal center or a co-catalyst, influencing the primary coordination sphere and reactivity.
Studies on other systems have shown that hydroxyl groups on catalyst surfaces can directly participate in reaction pathways and reduce activation barriers, leading to enhanced catalytic activity rsc.org.
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The design of new ligands is a rational approach to improving catalyst performance. The this compound scaffold serves as a versatile platform for further functionalization to enhance activity and selectivity.
Key design principles include:
Steric Tuning: Introducing bulky substituents at positions adjacent to the coordinating nitrogen atoms (e.g., the 6,6'-positions) can create a sterically hindered environment around the metal center. This can enforce specific coordination geometries, prevent catalyst deactivation through dimerization, and, in asymmetric catalysis, create a chiral pocket to control enantioselectivity.
Electronic Tuning: The electronic properties of the catalyst can be systematically varied by introducing electron-donating or electron-withdrawing groups onto the bipyridine rings. For example, converting the 4-hydroxyl group to a 4-alkoxy group would have a different electronic influence. This tuning can optimize the redox potential of the metal for a specific catalytic transformation.
Multifunctionality: Additional functional groups can be introduced to impart new properties. For instance, attaching a secondary catalytic group (e.g., a Brønsted acid or base) could lead to cooperative catalysis where both the metal and the ligand participate in activating the substrate. The 4-hydroxyl group itself provides this type of bifunctionality.
Enhanced Stability and Solubility: The 4-hydroxyl group can be modified to improve the catalyst's solubility in specific solvent systems or to create more robust linkages to solid supports for improved longevity in heterogeneous applications.
By systematically modifying the this compound framework based on these principles, new generations of catalysts can be developed with tailored properties for specific and challenging chemical transformations.
Photophysical and Advanced Spectroscopic Investigations of 2,2 Bipyridin 4 Ol and Its Complexes
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Specific UV-Vis absorption spectra and associated data, such as absorption maxima (λmax) and molar absorptivity coefficients (ε) for [2,2'-Bipyridin]-4-ol and its complexes, are not extensively reported in the scientific literature.
For context, the parent 2,2'-bipyridine (B1663995) typically exhibits strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic system. It is expected that the introduction of a hydroxyl group at the 4-position would influence these transitions. The hydroxyl group can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption bands due to its electron-donating mesomeric effect, which extends the conjugation of the π-system. The position of the absorption maxima would also be sensitive to the solvent polarity and pH, as the hydroxyl group can be deprotonated to form a phenolate-like species, which would further alter the electronic structure and, consequently, the absorption spectrum.
In metal complexes of substituted bipyridines, additional absorption bands corresponding to metal-to-ligand charge transfer (MLCT) are often observed in the visible region. wikipedia.org For a complex of this compound, the energy of these MLCT bands would be influenced by the nature of the metal ion and the electron-donating character of the deprotonated hydroxyl group.
Photoluminescence and Excited State Dynamics
Detailed experimental data on the photoluminescence and excited-state dynamics of this compound are scarce. However, general principles and studies on closely related compounds can provide some insight.
Quantitative data for the fluorescence and phosphorescence quantum yields (Φ) and lifetimes (τ) of this compound and its complexes are not available in the reviewed literature. It is worth noting that a study on simple hydroxypyridines found that 4-hydroxypyridine (B47283) was non-fluorescent at all pH values. nih.gov This could suggest that this compound may also exhibit very low or no fluorescence.
In contrast, other hydroxy-bipyridine derivatives, such as certain 3-hydroxy-2,2'-bipyridine-6-carbonitriles, have been shown to be highly fluorescent in the solid state with quantum yields up to 92.9%, though their fluorescence is significantly lower in solution. researchgate.neturfu.ru This highlights that the luminescent properties are highly dependent on the specific substitution pattern and the physical state of the compound.
For metal complexes, the luminescence can be significantly different. For instance, ruthenium(II) complexes of 2,2'-bipyridine are well-known for their phosphorescence. wikipedia.org The quantum yield and lifetime of such a complex with this compound would depend on the interplay between radiative and non-radiative decay pathways of the excited state.
In the absence of experimental data for this compound, a general description of these transitions in related bipyridine complexes can be provided.
Ligand-Centered (LC) Transitions: These are typically π → π* transitions localized on the bipyridine ligand. They are high in energy and are usually observed in the UV region of the spectrum. The hydroxyl substituent on the this compound ligand would be expected to modify the energy of these transitions compared to the parent bipyridine.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions are characteristic of complexes with transition metals that have filled or partially filled d-orbitals (e.g., Ru(II), Re(I), Os(II)) and ligands with low-lying π* orbitals, such as bipyridine. wikipedia.org In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. These transitions are often found in the visible region of the spectrum and are responsible for the intense colors of many of these complexes. The energy of the MLCT transition is sensitive to the electron-donating or -withdrawing nature of the substituents on the bipyridine ligand. The electron-donating hydroxyl group on this compound would likely lower the energy of the ligand's π* orbital, leading to a red-shift of the MLCT absorption and emission bands.
Ligand-to-Metal Charge Transfer (LMCT) Transitions: These transitions involve the excitation of an electron from a ligand-based orbital to a metal-centered d-orbital. LMCT transitions are more likely to occur when the metal is in a high oxidation state and the ligand is electron-rich. The presence of the deprotonated, electron-donating hydroxyl group in a complex of this compound could potentially make LMCT transitions more favorable.
Metal-Centered (MC) Transitions: Also known as d-d transitions, these involve the excitation of an electron from one d-orbital to another d-orbital on the same metal center. These transitions are typically weak and can be observed in the visible region. In many luminescent bipyridine complexes, particularly those of ruthenium(II), the population of MC states from the emissive MLCT state is a key non-radiative decay pathway that can quench luminescence.
Time-Resolved Spectroscopy (e.g., Transient Absorption, Time-Correlated Single Photon Counting)
No specific studies employing time-resolved spectroscopic techniques such as transient absorption or time-correlated single photon counting (TCSPC) for this compound or its complexes were found in the conducted searches. These techniques are powerful tools for investigating the dynamics of excited states, including their formation, decay, and interconversion between different states (e.g., MLCT, MC, and LC states). Such studies on related ruthenium-bipyridine complexes have provided deep insights into the ultrafast processes that govern their photophysical properties.
Vibrational Spectroscopy for Bonding and Structure Analysis (e.g., Raman, IR)
In general, the IR and Raman spectra of bipyridine-containing compounds are complex, with numerous bands corresponding to the vibrational modes of the pyridine (B92270) rings. Key vibrational modes include:
C=C and C=N stretching vibrations: Typically observed in the 1400-1600 cm⁻¹ region.
Ring breathing modes: Found at around 1000 cm⁻¹.
C-H stretching and bending vibrations.
For this compound, additional vibrational modes associated with the hydroxyl group would be expected:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, the position and shape of which would be sensitive to hydrogen bonding.
C-O stretching and O-H bending modes: Expected at lower frequencies.
Upon coordination to a metal ion, the vibrational frequencies of the bipyridine ring are known to shift, providing information about the strength of the metal-ligand bond. For instance, an increase in the frequency of the ring stretching modes is often indicative of metal-ligand coordination.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of Chiral Derivatives
The study of chirality is fundamental to many areas of chemistry and biochemistry. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for investigating the three-dimensional structure of chiral molecules—those that are non-superimposable on their mirror image. arxiv.org While specific research detailing the CD and ORD spectra of chiral derivatives of this compound is not extensively documented, the principles of how such molecules would be analyzed are well understood.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal. For a metal complex to be CD-active, chirality can be introduced in several ways: from a chiral ligand, from the stereospecific arrangement of achiral ligands around the metal center, or from a combination of both. The synthesis of chiral bipyridine diol ligands has been achieved, demonstrating a pathway to creating the necessary chiral building blocks for such studies. rsc.org
If chiral substituents were introduced to the this compound framework, the resulting ligand would be capable of forming chiral metal complexes. The CD spectra of these complexes would be expected to show distinct signals, known as Cotton effects, in the regions of the molecule's electronic transitions. These transitions typically include:
Ligand-centered (π→π) transitions:* Occurring in the UV region, these are associated with the aromatic bipyridine system.
Metal-to-Ligand Charge Transfer (MLCT) bands: Often found in the visible region for transition metal complexes, these bands are highly sensitive to the geometry and electronic environment of the metal center.
ORD is a complementary technique that measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. arxiv.org A chiral derivative of a this compound complex would be expected to produce an anomalous ORD curve (a curve showing both peaks and troughs) in the wavelength regions where it absorbs light, corresponding to the Cotton effects observed in the CD spectrum.
Although no specific data tables for chiral this compound derivatives are available, research on other chiral systems demonstrates the utility of these techniques. For example, studies on chiral semiconducting nanocrystals capped with chiral ligands show strong CD signals that provide insight into ligand binding and electronic transfer mechanisms. nih.gov A similar approach could be applied to complexes of chiral this compound derivatives to probe their stereochemistry.
Photoinduced Electron and Energy Transfer Processes in Multinuclear Complexes
Multinuclear complexes, which contain two or more metal centers linked by bridging ligands, are of significant interest for their potential applications in artificial photosynthesis, photocatalysis, and molecular electronics. The 2,2'-bipyridine scaffold is a cornerstone in the construction of these systems, and this compound could serve as a versatile bridging ligand to mediate interactions between metal centers.
Photoinduced electron transfer (PET) and energy transfer (EnT) are fundamental processes that can occur in such complexes upon excitation with light. These processes involve the movement of an electron or electronic excitation energy from one part of the molecule (a donor) to another (an acceptor).
In a typical heterometallic multinuclear complex containing a this compound bridge, one metal center might act as a photosensitizer (e.g., a Ruthenium(II) polypyridyl unit) while another acts as a catalytic or redox center (e.g., Iron(II), Manganese(II), or Platinum(II)). rsc.orgrsc.orgrsc.org Upon absorption of light, the photosensitizer is promoted to an excited state. From this excited state, two primary deactivation pathways involving the second metal center are possible:
Photoinduced Electron Transfer (PET): An electron moves from the excited photosensitizer to the acceptor unit, or from the acceptor to the photosensitizer, resulting in a charge-separated state. Studies on heterobinuclear Ru(II)-Fe(II) complexes with bridging bipyridine ligands have shown that the excited state of the Ru(II) center can be quenched through electron transfer. rsc.org The efficiency of PET is governed by the thermodynamic driving force and the electronic coupling between the donor and acceptor, which is mediated by the bridging ligand.
Photoinduced Energy Transfer (EnT): The excitation energy is transferred from the excited photosensitizer to the acceptor unit, promoting the acceptor to its own excited state. This process is highly dependent on the distance between the metal centers and the spectral overlap between the emission of the donor and the absorption of the acceptor. In bi- and trimetallic Pt-bipyridine/Ru-bipyridine complexes with an intermetallic distance of approximately 9 Å, complete Pt→Ru energy transfer has been observed, leading to sensitized luminescence from the Ru-based center. rsc.org
Spectroscopic techniques such as transient absorption and time-resolved resonance Raman are crucial for investigating these ultrafast processes. nih.gov These methods allow researchers to track the formation and decay of excited states and charge-separated species on timescales from femtoseconds to microseconds. For instance, in multinuclear assemblies based on [Ru(bpy)₃]²⁺, transient absorption spectra show features that decay on a nanosecond timescale, consistent with the transfer of energy or electrons away from the initially excited Ru center. nih.gov
The electronic properties of the this compound ligand, particularly the electron-donating nature of the hydroxyl group, could be used to tune the thermodynamics of these transfer processes. The hydroxyl group's protonation state is pH-dependent, which would allow for fine-tuning the redox potentials and photophysical behavior of the resulting multinuclear complexes. rsc.org
The table below presents illustrative photophysical data for related heteronuclear bipyridine complexes, demonstrating the types of measurements used to characterize energy and electron transfer processes.
| Complex Structure | Emission Max (λₑₘ) | Excited-State Lifetime (τ) | Primary Deactivation Pathway | Reference |
|---|---|---|---|---|
| Ru(II)-bpy bridge-Fe(II) | ~610 nm (partially quenched) | < 10 ns | Energy/Electron Transfer | rsc.orgnih.gov |
| Ru(II)-bpy bridge-Mn(II) | Luminescence similar to parent Ru(II) complex | Not significantly quenched | Minimal Transfer | rsc.org |
| Pt(II)-bpy bridge-Ru(II) | Sensitized Ru-based luminescence | Not Applicable (Complete Transfer) | Energy Transfer | rsc.org |
Theoretical and Computational Studies of 2,2 Bipyridin 4 Ol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For [2,2'-Bipyridin]-4-ol, the geometry is influenced by the dihedral angle between the two pyridine (B92270) rings. In the solid state, the parent 2,2'-bipyridine (B1663995) is planar with a trans-conformation nih.gov. However, in computational studies, the planarity can be influenced by the choice of basis set and functional. The introduction of a hydroxyl (-OH) group at the 4-position is expected to have a minimal steric effect on the inter-ring dihedral angle.
Substituents can, however, alter the relative stability of different conformers. For instance, in a study of various substituted 2,2'-bipyridine derivatives, the relative stability was predicted to follow the order ortho > para > meta for each set of derivatives researchgate.net. The electron-donating nature of the hydroxyl group influences the electronic distribution within the bipyridine system researchgate.net.
Table 1: Predicted Relative Stability of Substituted 2,2'-Bipyridine Derivatives This table is illustrative and based on general findings for substituted bipyridines.
| Substituent Position | Relative Stability Order |
| Hydroxo (-OH) | ortho > para > meta |
| Amino (-NH2) | ortho > para > meta |
| Bromo (-Br) | ortho > para > meta |
Data derived from a study on the effects of OH, NH2, and Br substituents on the properties of 2,2'-bipyridine researchgate.net.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
For bipyridine systems, the HOMO is typically a π-orbital distributed over the bipyridine rings, while the LUMO is a π*-orbital. The introduction of an electron-donating group like the hydroxyl group at the 4-position is expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy, thus reducing the HOMO-LUMO gap. A smaller gap suggests that the molecule can be more easily excited.
In a related study, the introduction of -OH and -NH2 substituents was found to reduce the ionization potential and absolute electronegativity of 2,2'-bipyridine researchgate.net. This is consistent with an increase in the HOMO energy level.
Table 2: Conceptual Data for HOMO-LUMO Analysis of this compound This table presents expected trends based on computational studies of similar molecules.
| Molecular Orbital | Expected Energy Level (eV) | Description |
| LUMO | ~ -1.5 to -2.0 | π* orbital localized on the bipyridine rings |
| HOMO | ~ -5.5 to -6.0 | π orbital with significant contribution from the hydroxyl-substituted ring |
| HOMO-LUMO Gap | ~ 3.5 to 4.5 | Energy difference indicating electronic transition energy |
Spin density distribution analysis is particularly relevant for the radical ions or triplet excited states of this compound. In the radical anion, the unpaired electron is expected to be delocalized over the π-system of the bipyridine rings. The hydroxyl group, being electron-donating, would influence the distribution, potentially increasing the spin density on the substituted ring.
Conversely, in the radical cation, the spin density would be localized on the π-system, with a higher probability of being found on the electron-rich, hydroxyl-substituted pyridine ring. Understanding the spin density distribution is key to predicting the reactivity and magnetic properties of the open-shell species.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, providing insights into their photophysical properties rsc.orgmdpi.com.
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-visible absorption spectrum. For this compound, the absorption spectrum is expected to be dominated by π→π* transitions within the bipyridine core. The presence of the hydroxyl group is anticipated to cause a red-shift (bathochromic shift) in the absorption bands compared to the parent 2,2'-bipyridine. This is due to the destabilization of the HOMO, which reduces the energy required for electronic excitation.
Similarly, TD-DFT can be used to optimize the geometry of the first excited state (S1) and calculate the emission energy, which corresponds to the fluorescence spectrum. The difference between the absorption and emission maxima is the Stokes shift. For related bipyridine derivatives, the Stokes shift has been shown to be influenced by solvent polarity nih.gov.
Table 3: Predicted Photophysical Properties of this compound from TD-DFT This table is illustrative and based on general trends observed for substituted bipyridines.
| Property | Predicted Value | Transition |
| Absorption λmax | ~ 290 - 310 nm | S0 → S1 (π→π) |
| Emission λmax | ~ 350 - 380 nm | S1 → S0 (π→π) |
| Oscillator Strength (f) | > 0.1 | Strong |
| Stokes Shift | ~ 60 - 70 nm |
TD-DFT calculations provide a detailed description of the nature of electronic transitions by analyzing the molecular orbitals involved. For this compound, the lowest energy electronic transitions are expected to be of π→π* character, primarily involving the HOMO and LUMO.
In some cases, particularly with certain substituents or in metal complexes, charge-transfer (CT) transitions can occur. For this compound, an intramolecular charge transfer (ICT) character might be present in the excited state, where electron density shifts from the hydroxyl-substituted ring to the unsubstituted ring upon photoexcitation. The nature of these transitions is crucial for understanding the photochemistry and potential applications of the molecule in areas like organic light-emitting diodes (OLEDs) or sensors.
Molecular Dynamics (MD) Simulations of this compound in Solution or Solid State
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com For the this compound system, MD simulations can provide detailed information about its conformational dynamics, solvation effects, and interactions with its environment in both solution and the solid state.
While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic and bipyridyl systems. lsu.edumdpi.com These simulations typically involve defining a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing macroscopic properties from microscopic interactions. mdpi.com
Potential Applications of MD Simulations for this compound:
Solvation Dynamics: Understanding how solvent molecules, particularly polar ones like water, arrange themselves around the this compound molecule and influence its tautomeric equilibrium (between the -ol and the corresponding pyridone form).
Conformational Analysis: Exploring the rotational barrier around the C-C bond connecting the two pyridine rings and identifying the most stable conformations (e.g., cis vs. trans) in different environments.
Aggregation and Crystal Packing: In the solid state, MD simulations can predict how individual molecules pack into a crystal lattice and can help in understanding intermolecular interactions like hydrogen bonding and π-stacking.
Complexation with Metal Ions: Simulating the binding process of this compound with various metal ions in solution to understand the structure and stability of the resulting coordination complexes.
The table below illustrates the typical steps and considerations involved in setting up an MD simulation for a molecule like this compound.
| Simulation Step | Description | Key Considerations for this compound |
| System Setup | Building the initial atomic model of the molecule and placing it in a simulation box with solvent molecules (e.g., water). | Choice of tautomeric form (enol vs. keto). Selection of an appropriate force field (e.g., GROMOS, AMBER, CHARMM). |
| Minimization | Removing any steric clashes or unfavorable geometries in the initial setup by finding the nearest local energy minimum. | Ensures the stability of the system before starting the dynamics. |
| Equilibration | Gradually bringing the system to the desired temperature and pressure while allowing the solvent to relax around the solute. | Typically performed in two phases: NVT (constant volume) followed by NPT (constant pressure). |
| Production Run | Running the simulation for a desired length of time to collect trajectory data for analysis. | The simulation time must be long enough to sample the relevant conformational space (typically nanoseconds to microseconds). |
| Analysis | Analyzing the trajectory to calculate various properties such as root-mean-square deviation (RMSD), radial distribution functions (RDFs), and hydrogen bond lifetimes. | Provides insights into structural stability, solvation shells, and intermolecular interactions. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum mechanical calculations that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for obtaining highly accurate predictions of molecular properties, such as geometries, energies, and electronic structures.
For this compound, a key area of investigation using ab initio methods is its tautomerism. Like other hydroxypyridines, it can exist in equilibrium between the hydroxy (enol) form and the pyridone (keto) form. Ab initio calculations can accurately predict the relative stabilities of these tautomers in the gas phase and in solution. wayne.edu
Studies on the simpler 4-pyridone system have shown that the tautomeric equilibrium is highly sensitive to the environment. nih.gov In the gas phase, the hydroxy form is generally more stable, while in polar solvents, the more polar pyridone form is favored. nih.gov Ab initio calculations, often combined with methods to account for electron correlation (like Møller-Plesset perturbation theory, MP2) and large basis sets, are essential for quantifying these small energy differences. wayne.edunih.gov
A study on the tautomerism of 2-pyridone and 4-pyridone provides insights applicable to this compound. The calculations revealed that for 4-pyridone, tautomerization to the hydroxy form leads to a significant gain in aromaticity. nih.gov
Key Findings from Ab Initio Studies on Related Systems:
| Property | Computational Method | Finding | Relevance to this compound |
| Tautomerization Energy (4-hydroxypyridine vs. 4-pyridone) | Ab initio (MP2, geometry optimization) | 4-hydroxypyridine (B47283) is more stable than 4-pyridone by 2.4 kcal/mol in the gas phase. wayne.edu | Provides a baseline for the intrinsic stability of the enol form of the substituted ring. |
| Tautomerization Energy (2-hydroxypyridine vs. 2-pyridone) | Ab initio (MP2, geometry optimization) | 2-pyridone is more stable than 2-hydroxypyridine by 0.3 kcal/mol in the gas phase. wayne.edu | Highlights that the position of the hydroxyl group significantly impacts tautomeric preference. |
| Proton Affinity | Ab initio (HF/6-31G, MP2/6-31G) | Substituents on the bipyridine ring affect proton affinity based on their electron-donating or -withdrawing nature. nih.gov | The hydroxyl group in this compound would be expected to increase its proton affinity compared to the parent 2,2'-bipyridine. |
| Aromaticity | DFT (BHandHLYP/6-311+G(d,p)) | Tautomerization of 4-pyridone to 4-hydroxypyridine results in a greater gain in aromaticity. nih.gov | Suggests that the aromatic stabilization of the hydroxy form is a major driving force for the tautomeric equilibrium. |
Computational Elucidation of Reaction Mechanisms in Catalysis
The 2,2'-bipyridine scaffold is a cornerstone ligand in coordination chemistry and catalysis. Computational methods are indispensable for elucidating the complex reaction mechanisms of catalysts incorporating this ligand. rsc.org For systems involving this compound, these studies can reveal the role of the hydroxyl group in modulating the catalyst's electronic properties, stability, and reactivity.
Density Functional Theory (DFT) is the most common method used for these investigations, as it provides a good balance between accuracy and computational cost for large catalytic systems. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation barriers, and determine the most favorable reaction pathways. rsc.org
A relevant example is the computational study of a peroxidovanadium(V) complex containing a 2,2'-bipyridine ligand, which acts as a functional model for vanadium haloperoxidase enzymes. researchgate.net Mechanistic studies using ab initio methods explored different reaction pathways for the oxidation of halides. researchgate.net The calculations identified a pathway involving the formation of a V-OX intermediate as having a lower activation energy barrier compared to a direct halide attack mechanism. researchgate.net
Computational Approaches for Studying Catalytic Mechanisms:
| Computational Task | Methodology | Information Gained |
| Geometry Optimization | DFT (e.g., B3LYP) | Determines the stable structures of reactants, intermediates, products, and transition states. |
| Frequency Calculation | DFT | Confirms that optimized structures are true minima or transition states and provides zero-point vibrational energies. |
| Transition State Search | e.g., Synchronous Transit-Guided Quasi-Newton (STQN) | Locates the highest energy point along the reaction coordinate, which determines the activation energy. |
| Intrinsic Reaction Coordinate (IRC) | DFT | Confirms that a found transition state connects the correct reactant and product. |
| Solvation Modeling | e.g., Polarizable Continuum Model (PCM) | Accounts for the effect of the solvent on the energies and geometries of species in the reaction. |
These computational approaches could be applied to a hypothetical catalyst containing a this compound ligand to understand, for instance, how the hydroxyl group participates in proton transfer steps or stabilizes transition states through hydrogen bonding.
Ligand Design through Computational Screening and Prediction
Computational methods are revolutionizing the design of new ligands with tailored properties for applications in catalysis, materials science, and medicine. mdpi.com The this compound structure serves as an excellent scaffold for such design efforts, offering multiple sites for functionalization.
Computational ligand design often involves a multi-step process that starts with a known scaffold and uses computational tools to predict the properties of novel derivatives. nih.gov This can involve high-throughput virtual screening of compound libraries or de novo design, where new molecules are built fragment by fragment. nih.gov
Key Computational Strategies in Ligand Design:
Quantitative Structure-Activity Relationship (QSAR): This approach establishes a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activity. nih.gov For ligands based on this compound, QSAR could be used to predict properties like binding affinity to a metal center or catalytic turnover frequency based on descriptors like steric parameters, electronic properties, and hydrophobicity.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a ligand to interact with a specific target. This model can then be used to search virtual libraries for new molecules that fit these requirements.
Scaffold Hopping and Fragment-Based Design: These techniques aim to discover new core structures (scaffolds) that maintain the key interaction points of a known ligand. nih.govmdpi.com Starting with the this compound core, these methods could be used to design new ligands with improved properties, such as better solubility or synthetic accessibility.
The table below summarizes key computational parameters often evaluated during the screening and design of new ligands, based on Lipinski's and Veber's rules, which are commonly used in drug design to predict oral bioavailability. mdpi.com
| Parameter | Description | Typical "Rule-of-Thumb" Value |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |
| Log P | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | The number of O-H and N-H bonds. | < 5 |
| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | < 140 Ų |
| Number of Rotatable Bonds (n-ROTB) | A measure of molecular flexibility. | < 10 |
By computationally evaluating these and other properties, researchers can prioritize the synthesis of the most promising this compound derivatives, saving significant time and resources in the discovery of new functional materials and catalysts.
Advanced Materials Science Applications of 2,2 Bipyridin 4 Ol
Optoelectronic Materials
The rigid, planar structure and rich coordination chemistry of the 2,2'-bipyridine (B1663995) framework make it an exceptional building block for optoelectronic materials. wikipedia.orgnih.gov Its derivatives are integral to developing components for light-emitting devices and solar cells, where the ability to form stable, luminescent metal complexes and facilitate charge transfer is paramount. wikipedia.org
The 2,2'-bipyridine scaffold is a critical component in materials designed for OLEDs and LECs. While direct use of [2,2'-Bipyridin]-4-ol is not extensively documented, its derivatives are widely employed, particularly in the formation of luminescent metal complexes and as high-energy host materials.
Research has demonstrated that bipyridine compounds can possess high triplet energies (T₁), a crucial property for host materials in phosphorescent OLEDs (PhOLEDs). For instance, certain luminescent bipyridine derivatives have been synthesized and shown to have triplet energies around 2.64 to 2.65 eV, making them suitable for hosting blue phosphorescent emitters and preventing back-energy transfer from the emitter to the host. nih.gov
Furthermore, transition metal complexes based on 2,2'-bipyridine are renowned emitters. Tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and its derivatives are classic examples of complexes used in light-emitting applications. utexas.edu Solid-state OLEDs fabricated with films of Ru(bpy)₃(ClO₄)₂ have demonstrated bright red emission (around 660 nm) with turn-on voltages as low as 2.3 V. utexas.edu These devices have achieved notable brightness levels, reaching 500 cd/m² at a 3 V bias, with external quantum efficiencies of approximately 1.4%. utexas.edu The development of N-arylamino-substituted 2,2′-bipyridines has also been noted for their application in electroluminescent devices and OLED systems. nih.gov
In the realm of solar energy conversion, 2,2'-bipyridine derivatives are vital components, especially as photosensitizing dyes and electrolyte additives in DSSCs. nih.gov The bipyridine unit often serves as the primary chelating ligand to anchor metal-based dyes to the semiconductor surface (e.g., TiO₂) and to facilitate the critical metal-to-ligand charge transfer (MLCT) process upon light absorption. wikipedia.orgmdpi.com
A significant application involves derivatives like 2,2'-Bipyridine-4,4'-dicarboxylic acid, which bears a structural resemblance to this compound. When used as a dopant in a polyvinylidene fluoride (B91410) (PVDF)/KI/I₂ based polymer electrolyte, it enhances the performance of DSSCs. jksus.org The nitrogen atoms in the bipyridine structure interact with the I⁻/I₃⁻ redox couple, creating a charge-transfer complex that increases ionic conductivity and improves device efficiency. jksus.org Doping with 30% of this dicarboxylic acid derivative resulted in the highest ionic conductivity (4.94 x 10⁻⁴ S·cm⁻¹) and a notable increase in the power conversion efficiency of the solar cell. jksus.org
Copper-bipyridine complexes functionalized with alkoxy groups have also been explored as redox mediators in liquid-state DSSCs, achieving power conversion efficiencies over 10% with organic dyes. epfl.chscispace.com These findings underscore the bipyridine core's versatility in tuning the electrochemical properties essential for efficient solar cell operation.
The this compound scaffold is a valuable platform for designing functional dyes and luminescent probes for non-biological applications. The photophysical properties can be finely tuned by chemical modification. For example, creating "push-pull" systems by substituting the bipyridine core with electron-donating and electron-withdrawing groups can generate fluorophores with intense fluorescence and solvatochromic properties. nih.gov
A series of α-(N-biphenyl)-substituted 2,2′-bipyridines demonstrated intense blue-to-green fluorescence with emission maxima ranging from 443–505 nm and quantum yields up to 49.1% in THF solution. nih.gov The photophysical properties of these dyes are highly dependent on the substituents and the solvent polarity. nih.govrsc.org Metal complexes of bipyridine derivatives with Zn(II) and Cd(II) also exhibit tunable luminescence, with the quantum yield often increasing upon complexation. rsc.org
| Compound Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F, %) | Reference |
|---|---|---|---|---|---|
| α-(N-biphenyl)-2,2′-bipyridine (3a) | THF | 383 | 443 | 30.7 | nih.gov |
| α-(N-biphenyl)-2,2′-bipyridine (3h) | THF | 395 | 464 | 49.1 | nih.gov |
| 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine (1) | DCM | 280 | 325 | N/A | nih.gov |
| 2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine (2) | DCM | 283 | 366 | N/A | nih.gov |
Sensors and Chemosensors
The ability of the 2,2'-bipyridine unit to chelate with metal ions is the foundation of its widespread use in chemical sensing. The introduction of a hydroxyl group at the 4-position adds a crucial hydrogen-bonding site, enabling the detection of anions.
Derivatives of this compound are effective ligands for the selective detection of various metal ions. The two nitrogen atoms of the bipyridine core form a stable five-membered chelate ring with metal cations, a property that has been harnessed to create highly sensitive and selective sensors. wikipedia.org
For example, a novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile derivative has been shown to be a selective fluorescent "turn-ON" probe for cadmium ions (Cd²⁺). This sensor exhibits a limit of detection (LoD) of 0.359 µM and operates via a 1:1 metal-ligand binding mechanism. In addition to discrete molecular sensors, metal-organic frameworks (MOFs) incorporating open 2,2'-bipyridine sites have been developed. MOF-253, with the formula Al(OH)(bpydc) (where H₂bpydc is 2,2'-bipyridine-5,5'-dicarboxylic acid), can readily complex with metals like PdCl₂ and Cu(BF₄)₂, demonstrating the utility of the bipyridine unit within a solid-state material for metal capture and potential sensing applications. The pH-dependent redox properties of ruthenium-bipyridine complexes also allow them to be used for pH sensing.
The hydroxyl group of this compound and its analogs plays a direct and critical role in anion recognition. This functionality allows the molecule to act as a hydrogen-bond donor, forming stable complexes with various anions.
A study on 2,2'-bipyridine receptors containing a phenol (B47542) group (structurally analogous to the enol form of this compound) demonstrated their effectiveness in binding anions such as fluoride (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). The binding strength and selectivity were shown to be tunable by altering the electronic properties of substituents on the molecule. One receptor was found to be highly sensitive for F⁻ detection without interference from other anions, while others showed selectivity for H₂PO₄⁻. This highlights the potential for creating highly specific anion sensors based on this molecular framework.
| Application | Derivative | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| DSSC Electrolyte | 2,2'-Bipyridine-4,4'-dicarboxylic acid (30% dopant) | Ionic Conductivity | 4.94 x 10⁻⁴ S·cm⁻¹ | jksus.org |
| OLED Emitter | Ru(bpy)₃(ClO₄)₂ | External Quantum Efficiency | ~1.4% | utexas.edu |
| OLED Emitter | Ru(bpy)₃(ClO₄)₂ | Luminance @ 3V | 500 cd/m² | utexas.edu |
| Metal Ion Sensor | 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile | Limit of Detection (Cd²⁺) | 0.359 µM | |
| Anion Sensor | Phenol-containing 2,2'-bipyridine receptor | Selectivity | Specific for F⁻ or H₂PO₄⁻ |
Sensing of Small Molecules and Gases (non-biological)
The dual functionality of this compound, comprising a robust metal-chelating site and a hydrogen-bonding hydroxyl group, makes it an excellent candidate for developing sensors for non-biological small molecules and gases. When complexed with specific metal ions, particularly those from the transition series like ruthenium(II), platinum(II), or copper(II), the resulting complexes often exhibit distinct photophysical or electrochemical properties that can be modulated by the presence of external analytes. wikipedia.orgwikipedia.org
The sensing mechanism frequently relies on the interaction of the target analyte with the metal center or the ligand itself, leading to a measurable change in the complex's properties, such as luminescence quenching or enhancement. nih.gov The hydroxyl group on the this compound ligand can play a crucial role in this process. It can act as a specific recognition site, forming hydrogen bonds with analytes that are hydrogen-bond donors or acceptors. This interaction can alter the electronic environment of the complex, thereby affecting its emission spectrum. For example, the protonation or deprotonation of the phenolic hydroxyl group can significantly shift the emission wavelength or intensity, providing a mechanism for pH sensing or for detecting acidic or basic gases like HCl or NH₃.
Furthermore, the electron-donating nature of the hydroxyl group (or its deprotonated form, the phenoxide) can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states in its metal complexes. nih.gov The binding of a target analyte can perturb this electronic structure, leading to a detectable signal. Research on related functionalized bipyridine complexes has shown that the nature of the substituent group is critical in determining sensing capabilities. nih.gov For instance, Cu(II)-based MOFs incorporating dipyridyl ligands have been investigated for their ability to detect hazardous nitroaromatic compounds through fluorescence quenching. acs.org While direct applications of this compound in this area are still emerging, its structure strongly suggests potential for creating highly selective and sensitive chemical sensors.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The incorporation of this compound as a ligand or co-ligand in these structures offers a pathway to functional materials with tailored properties. The bipyridine moiety readily coordinates to metal centers, while the hydroxyl group can either remain as a pendant functional group within the pores or participate in the framework's construction through coordination or hydrogen bonding. nih.gov
The use of chelating N-donor ligands like bipyridine derivatives can enhance the stability of the resulting MOF architecture compared to frameworks relying solely on monodentate linkers. mdpi.com In many syntheses, this compound would act as a secondary or modulating ligand alongside primary polytopic linkers, such as dicarboxylates, to control the dimensionality and topology of the final network. researchgate.net
Structure-Property Relationships in MOFs
The structure of a MOF dictates its physical and chemical properties, including porosity, stability, and functionality. The introduction of a functional group like the hydroxyl moiety of this compound has a profound impact on the final structure.
Framework Topology and Dimensionality: The hydroxyl group can form strong intermolecular and intramolecular hydrogen bonds. These interactions can direct the self-assembly process, influencing the packing of the coordination polymer chains or layers and potentially leading to the formation of specific 3D topologies. nih.gov In a zinc complex containing both 2,2'-bipyridine and 4-hydroxybenzoate, an extensive O-H···O hydrogen-bonding network was observed, which dictates the supramolecular architecture. nih.gov A similar role is anticipated for the hydroxyl group in this compound.
Pore Environment and Functionality: When the hydroxyl group projects into the pores of the MOF, it functionalizes the internal surface. This creates specific docking sites for guest molecules, transforming a chemically inert pore into a specialized active site. This is crucial for applications in selective adsorption and catalysis. Studies on MOFs with hydroxyl-functional side groups have demonstrated that these groups can create a more hydrophilic environment within the pores and provide specific interaction points. researchgate.net
Modulation of Electronic Properties: The electron-donating character of the hydroxyl group can influence the electronic properties of the metal centers within the framework. This can be leveraged to tune the photophysical properties (e.g., luminescence) of the MOF, which is relevant for sensing applications or photocatalysis. acs.orgresearchgate.net
The choice of ancillary ligands and the functional groups they carry is a powerful tool for modulating MOF topology and functionalization. mdpi.com The table below summarizes how different functional groups on bipyridine-type ligands can influence MOF properties, providing a basis for predicting the role of the hydroxyl group.
| Functional Group | Influence on MOF Structure/Property | Example Application | Reference |
| Methyl (-CH₃) | Increases steric bulk, affecting framework packing and dimensionality. Can enhance hydrophobicity. | Gas Adsorption, Magnetism | mdpi.com |
| Methoxy (-OCH₃) | Electron-donating group, can enhance selectivity for CO₂ and acetylene. Influences photophysical properties. | Gas Separation | nih.gov |
| Nitro (-NO₂) | Electron-withdrawing group, can create specific binding sites and alter electronic properties. | Gas Separation | nih.gov |
| Amino (-NH₂) | Acts as a basic site, enhances CO₂ adsorption capacity through strong interactions. | CO₂ Capture | nih.gov |
| Hydroxyl (-OH) | Electron-donating; forms strong hydrogen bonds, directs framework topology; provides active sites for polar molecule adsorption. | Sensing, Gas Separation, Catalysis | nih.govresearchgate.net |
Gas Adsorption and Separation Properties
The functionalized pores of MOFs incorporating this compound are expected to show enhanced performance in gas adsorption and separation. The separation of industrially important gas mixtures, such as CO₂/N₂ or CO₂/CH₄, is a significant challenge where functional MOFs excel. nih.govresearchgate.net
The polar hydroxyl groups lining the pores can establish strong dipole-dipole and hydrogen-bonding interactions with polar gas molecules like CO₂, SO₂, and H₂S. These specific interactions lead to a higher heat of adsorption for these gases compared to non-polar gases like N₂, CH₄, or H₂, resulting in high adsorption selectivity. MOFs functionalized with amine groups, for instance, show significantly enhanced CO₂ selectivity for this reason. nih.gov The hydroxyl group offers a similar, albeit weaker, interaction mechanism.
Moreover, the presence of open metal sites, which can be achieved by using this compound as a chelating ligand that doesn't fully saturate the metal's coordination sphere, can further enhance gas uptake. researchgate.netrsc.org These sites act as strong Lewis acid centers that bind gas molecules. The combination of polar hydroxyl groups and open metal sites within a single MOF material could lead to synergistic effects, boosting both adsorption capacity and selectivity. Research on various bipyridine-based MOFs has demonstrated their potential for separating gas mixtures, including hydrocarbons and flue gases. nih.govacs.orgnih.govrsc.org
The table below presents typical gas separation data for several functionalized MOFs, illustrating the performance that can be achieved through pore engineering.
| MOF | Gas Mixture | Selectivity | Conditions | Reference |
| [Mn₃(btdc)₃(bpy)₂] | CO₂/N₂ | 31.0 | 273 K, 1 bar | mdpi.com |
| [Mn₃(btdc)₃(bpy)₂] | C₂H₆/CH₄ | 33.4 | 273 K, 1 bar | mdpi.com |
| [Ni(dpip)] | C₂H₂/CH₄ | 7.8 | Not Specified | acs.orgnih.gov |
| MOF-808-NH₂ | CO₂/N₂ | ~45 | 298 K, 1 bar | nih.gov |
| [Co₂(btec)(bipy)₂] | H₂ Uptake | 1.1 wt% | 77 K, 15 bar | rsc.org |
Polymer Chemistry and Polymer-Supported Systems
The unique structure of this compound also lends itself to applications in polymer chemistry, where it can be used to create functional macromolecules and hybrid materials.
Incorporation into Polymeric Backbones for Functional Materials
Incorporating functional units like bipyridines into polymer backbones creates materials with advanced properties, such as metal-ion responsiveness, catalytic activity, or specific photophysical characteristics. The synthesis of conjugated polymers containing 2,2'-bipyridine units has been achieved via Pd-catalyzed cross-coupling reactions. ossila.com However, these methods typically require difunctional monomers for chain growth. Since this compound has only one hydroxyl group and is not readily difunctionalized for common polymerization reactions like Suzuki or Sonogashira coupling, its direct incorporation into a linear polymer backbone is challenging.
A more viable strategy is to use it as a pendant group. For example, a polymerizable group (like a vinyl or styryl moiety) could be attached to the hydroxyl group via an ether linkage. The resulting monomer could then be polymerized or co-polymerized to yield a polymer with pendant [2,2'-Bipyridin]-4-yl ether units. Alternatively, a pre-formed polymer with reactive side chains (e.g., poly(glycidyl methacrylate) or chloromethylated polystyrene) could be post-functionalized by reacting it with this compound.
In such polymer-supported systems, the bipyridine units can serve as binding sites for metal ions, creating polymer-based catalysts or metal-scavenging resins. The hydroxyl groups, if some remain unreacted, could influence the polymer's solubility and thermal properties or provide sites for further cross-linking. A study on poly(2,2'-bipyridyl) ligands synthesized from a 5-hydroxypyridine derivative highlights a synthetic pathway for creating complex macromolecular structures with multiple bipyridine units. nih.gov
Surface Modification and Coating Applications
The hydroxyl group of this compound is an ideal anchor for grafting the molecule onto the surfaces of various substrates, such as silica, glass, metal oxides (e.g., TiO₂, CuO), and other materials bearing complementary functional groups. ncsu.edu This surface modification imparts the powerful metal-chelating ability of the bipyridine ligand to the bulk material. researchgate.net
This strategy is used to create functional electrodes for electrocatalysis, where a catalyst is immobilized on a conductive surface. umw.edu For instance, this compound can be attached to a copper oxide surface, and the tethered bipyridine can then coordinate with a catalytically active metal like Rhenium or Ruthenium for applications such as CO₂ reduction. umw.eduosti.gov The covalent attachment ensures the stability and reusability of the catalyst.
The general process involves reacting the hydroxyl group of this compound with a surface that has been pre-treated to expose reactive sites (e.g., surface hydroxyls on silica) or by using coupling agents like silanes. rsc.org This creates a robust monolayer of bipyridine ligands on the surface, ready for complexation with metal ions. Such functionalized surfaces are valuable in the fabrication of sensors, heterogeneous catalysts, and chromatographic materials.
Q & A
Q. What are the recommended synthetic routes for [2,2'-Bipyridin]-4-ol, and how can its purity be validated?
Answer: The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to assemble the bipyridine core. For example, halogenated pyridine precursors can be coupled under palladium catalysis, followed by hydroxylation at the 4-position. Post-synthesis purification often employs column chromatography or sublimation (for high-purity requirements, >99%) . Validation methods:
- Nuclear Magnetic Resonance (NMR): Confirm regioselectivity via and NMR chemical shifts (e.g., hydroxyl proton resonance at δ 8–10 ppm).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., CHNO, expected [M+H]: 177.0664).
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond lengths .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer: this compound is classified under GHS Category 2A for eye irritation and Category 3 for respiratory tract irritation. Mandatory protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols (particle size <5 µm) .
- Emergency Measures: Immediate eye rinsing with saline solution (15 minutes minimum) and skin decontamination with pH-neutral soap .
Advanced Research Questions
Q. How does this compound function in palladium-catalyzed C–H activation reactions, and what mechanistic insights support its use?
Answer: In Pd-catalyzed systems, this compound acts as a bidentate ligand, facilitating metal-ligand cooperation. The hydroxyl group at the 4-position enhances electron donation to Pd, stabilizing intermediates during oxidative addition. Key mechanistic steps:
Coordination: Pd binds to the bipyridine nitrogen atoms, forming a stable complex.
C–H Bond Cleavage: The hydroxyl group assists in deprotonating the substrate via a concerted metalation-deprotonation (CMD) pathway.
Reductive Elimination: Electron-rich Pd intermediates promote aryl-aryl bond formation under mild conditions (e.g., 60°C, 12 hours) .
Experimental Design:
- Use -NMR to track intermediate formation.
- Compare catalytic efficiency with analogs like [2,2'-Bipyridin]-6-ol to assess positional effects .
Q. Can this compound be tailored to modulate electronic properties for specific coordination chemistry applications?
Answer: Yes. Substituents at the 4- and 4'-positions significantly alter electron density:
- Electron-Withdrawing Groups (EWGs): Nitro or carboxyl groups reduce ligand basicity, favoring hard metal ions (e.g., Fe) .
- Electron-Donating Groups (EDGs): Methyl or methoxy groups enhance π-backbonding with soft metals (e.g., Ru) .
Methodology: - Cyclic Voltammetry (CV): Measure redox potentials of metal complexes.
- UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) bands to quantify electronic effects.
Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?
Answer:
- Solvent Effects: In polar aprotic solvents (e.g., DMF), the compound exhibits higher solubility (up to 50 mM) but may undergo hydrolysis at elevated temperatures (>80°C).
- pH Sensitivity: Protonation of the hydroxyl group (pKa ~8.5) destabilizes the ligand in acidic conditions, while deprotonation in alkaline media enhances metal-binding affinity .
Experimental Validation: - pH Titration: Use potentiometric methods to determine pKa.
- Stability Studies: Monitor degradation via HPLC under varying pH (3–12) and temperature conditions.
Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how can they be resolved?
Answer: Isomeric differentiation (e.g., 4-ol vs. 6-ol bipyridines) is critical due to divergent coordination behavior. Challenges include:
- Similar Spectroscopic Signatures: Overlapping NMR and IR peaks.
Solutions: - 2D NMR Techniques: NOESY or HSQC to map spatial proximity of hydroxyl protons.
- X-ray Diffraction: Resolve crystal packing differences (e.g., O–H···N hydrogen bonding in 4-ol vs. O–H···O in 6-ol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
